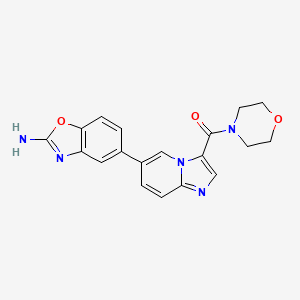
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-
Übersicht
Beschreibung
GTX-758, auch bekannt als Capesaris, ist ein synthetisches, nicht-steroidales Östrogen. Es wurde von GTx, Inc. zur Behandlung von fortgeschrittenem Prostatakrebs entwickelt. GTX-758 wirkt als selektiver Agonist des Östrogenrezeptors Alpha und zeigt dabei eine Präferenz für die Aktivierung des Östrogenrezeptors Alpha gegenüber dem Östrogenrezeptor Beta .
Vorbereitungsmethoden
GTX-758 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Diphenylbenzamidstruktur beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von 3-Fluor-4-hydroxybenzamid mit 4-Fluoranilin und 4-Hydroxyanilin unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden für GTX-758 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Synthesewege, die für die großtechnische Produktion optimiert sind.
Analyse Chemischer Reaktionen
GTX-758 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: GTX-758 kann Oxidationsreaktionen unterliegen, insbesondere an den Hydroxylgruppen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe stattfinden und diese in eine Hydroxylgruppe umwandeln.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, insbesondere an den Positionen ortho und para zu den Hydroxylgruppen.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Chinone, reduzierte Alkohole und substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
GTX-758 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: GTX-758 wird als Modellverbindung verwendet, um das Verhalten von nicht-steroidalen Östrogenen und ihre Wechselwirkungen mit Östrogenrezeptoren zu untersuchen.
Biologie: GTX-758 wird verwendet, um die Auswirkungen selektiver Östrogenrezeptormodulatoren auf zelluläre Prozesse und Genexpression zu untersuchen.
Medizin: GTX-758 wird vor allem für sein Potenzial bei der Behandlung von fortgeschrittenem Prostatakrebs untersucht, indem es den Testosteronspiegel und den PSA-Spiegel senkt
Wirkmechanismus
GTX-758 übt seine Wirkungen aus, indem es als selektiver Agonist des Östrogenrezeptors Alpha wirkt. Es hat eine mehr als zehnfache Präferenz für die Aktivierung des Östrogenrezeptors Alpha im Vergleich zum Östrogenrezeptor Beta. Der primäre Wirkmechanismus beinhaltet die Unterdrückung des freien Testosteronspiegels durch die durch die Aktivierung des Östrogenrezeptors Alpha induzierte Erhöhung der Produktion von Geschlechtshormon-bindenden Globulin in der Leber . Dies führt zu einer Reduktion des PSA-Spiegels und der Prostatagröße, ohne typische Nebenwirkungen zu verursachen, die mit Hyperöstrogenismus oder Hypoöstrogenismus verbunden sind .
Wirkmechanismus
GTX-758 exerts its effects by acting as a selective agonist of the estrogen receptor alpha. It has a more than ten-fold preference for activation of estrogen receptor alpha relative to estrogen receptor beta. The primary mechanism of action involves the suppression of free testosterone levels through estrogen receptor alpha activation-induced increase in hepatic sex hormone-binding globulin production . This leads to a reduction in prostate-specific antigen levels and prostate size without inducing typical side effects associated with hyperestrogenism or hypoestrogenism .
Vergleich Mit ähnlichen Verbindungen
GTX-758 ähnelt anderen nicht-steroidalen Östrogenen, wie Diethylstilbestrol und Chlorotrianisen. GTX-758 hat eine einzigartige Struktur als Diphenylbenzamid, die es von Stilbestrol-Derivaten und Triphenylethylen-Derivaten unterscheidet . Im Gegensatz zu Diethylstilbestrol induziert GTX-758 keine Gynäkomastie bei männlichen Affen und hat ein geringeres Risiko für Hyperkoagulabilität und Thrombophilie .
Ähnliche Verbindungen umfassen:
Diethylstilbestrol: Ein synthetisches, nicht-steroidales Östrogen mit einer Struktur ähnlich den Stilbestrol-Derivaten.
Chlorotrianisen: Ein synthetisches, nicht-steroidales Östrogen mit einer Struktur ähnlich den Triphenylethylen-Derivaten.
Die einzigartige Struktur von GTX-758 und seine selektive Östrogenrezeptor-Alpha-Agonistenaktivität machen es zu einer vielversprechenden Verbindung für therapeutische Anwendungen, insbesondere bei der Behandlung von fortgeschrittenem Prostatakrebs .
Eigenschaften
CAS-Nummer |
938067-78-8 |
|---|---|
Molekularformel |
C19H13F2NO3 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |
InChI-Schlüssel |
FBCQEUMZZNVQKD-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3 |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GTX758; GTX-758; GTX 758; Capesaris. |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


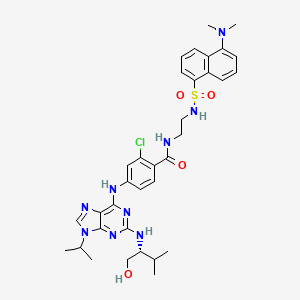


![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
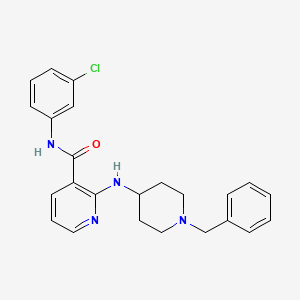
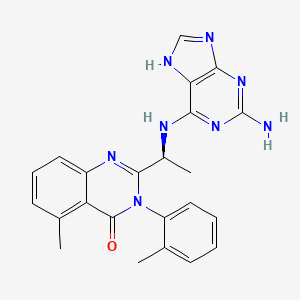
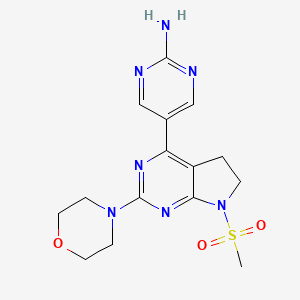

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
